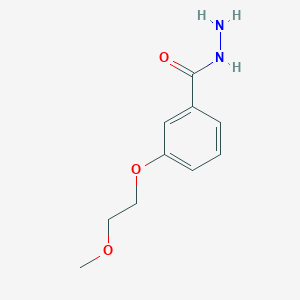

3-(2-Methoxyethoxy)benzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyethoxy)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-14-5-6-15-9-4-2-3-8(7-9)10(13)12-11/h2-4,7H,5-6,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFTZDOKVXKIBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=CC(=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 3 2 Methoxyethoxy Benzohydrazide and Its Analogues

Primary Synthetic Routes to Benzohydrazide (B10538) Core Structures

The initial and crucial step in synthesizing 3-(2-Methoxyethoxy)benzohydrazide is the formation of the benzohydrazide moiety itself. This is typically achieved by reacting a corresponding benzoic acid ester with hydrazine (B178648) hydrate.

The most common and well-established method for preparing the benzohydrazide core is the aminolysis of a benzoate (B1203000) ester with hydrazine hydrate. In the specific case of this compound, the synthesis would commence with a methyl or ethyl ester of 3-(2-methoxyethoxy)benzoic acid.

The general procedure involves dissolving the ester in a suitable solvent, most commonly ethanol or methanol, and then adding hydrazine hydrate. thepharmajournal.comgoogle.com The reaction mixture is then heated under reflux for a period ranging from two to twenty hours. thepharmajournal.comgoogle.com Upon cooling, the benzohydrazide product typically precipitates as a solid, which can then be isolated by filtration and purified by recrystallization from a solvent like ethanol. thepharmajournal.comresearchgate.net An alternative conventional method involves melting the ester and hydrazine hydrate together in a closed container at elevated temperatures (e.g., 110°C) without a solvent. nih.gov

Table 1: Conventional Synthesis of Benzohydrazides

| Starting Material | Reagent | Solvent | Conditions | Duration | Reference |

|---|---|---|---|---|---|

| Methyl Benzoate | Hydrazine Hydrate | None | Reflux | 2 hours | thepharmajournal.com |

| Methyl 4-dimethylamino-2-methoxybenzoate | Hydrazine Hydrate (85%) | Methanol | Reflux | 20 hours | google.com |

| Ethyl Benzoate | Hydrazine Hydrate | Ethanol | Melted at 110°C | 90 minutes | nih.gov |

To improve upon the often lengthy reaction times of conventional heating, microwave-assisted synthesis has emerged as a highly efficient alternative. hilarispublisher.com This technique significantly reduces reaction times, often from hours to mere minutes, while frequently providing higher yields and product purities. hilarispublisher.compensoft.net

In a typical microwave-assisted procedure for synthesizing benzohydrazides, the corresponding ester and hydrazine hydrate are mixed, sometimes with a small amount of ethanol, and subjected to microwave irradiation. thepharmajournal.com For instance, a mixture of methyl benzoate and hydrazine hydrate can be refluxed at 350 W for 2 minutes, followed by another minute of irradiation at 500 W after adding ethanol, leading to the rapid formation of the product. thepharmajournal.com This method is considered a form of "green chemistry" as it saves energy and can sometimes be performed under solvent-free conditions. fip.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional | 15 - 28 hours | 64 - 86% | Two-step (Esterification then Hydrazinolysis) with reflux | nih.gov |

| Microwave | 2 - 8 minutes | 68 - 81% | One-step from acid, solvent-free irradiation (160 W) | nih.govfip.org |

| Conventional | 2 - 10 hours | 70 - 85% | Reflux with catalyst | hilarispublisher.com |

| Microwave | 2 - 6 minutes | 78 - 92% | Microwave irradiation | hilarispublisher.com |

Strategic Derivatization of the Benzohydrazide Framework

Once the this compound core is synthesized, it serves as a versatile building block for creating a wide array of analogues. The primary amino group of the hydrazide is a key functional handle for derivatization, most commonly through condensation reactions.

Hydrazones are a major class of derivatives prepared from benzohydrazides. They are synthesized through a condensation reaction between the benzohydrazide and a variety of aldehydes or ketones. wikipedia.org This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide on the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a C=N double bond. nih.gov

The synthesis is typically carried out by refluxing equimolar amounts of the benzohydrazide and the carbonyl compound in a solvent like ethanol or methanol. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the resulting hydrazone often precipitates from the solution upon cooling and can be purified by recrystallization. pensoft.net

The hydrazones formed from the reaction of benzohydrazides with aldehydes and ketones belong to the broader class of compounds known as Schiff bases, which are characterized by an azomethine or imine group (RHC=NR'). derpharmachemica.com These compounds are of significant interest as they are not only stable final products but also crucial intermediates in the synthesis of more complex heterocyclic structures. ekb.eg

The synthesis of these Schiff bases follows the same condensation pathway as hydrazone formation. impactfactor.org For example, benzohydrazide can be dissolved in ethanol and refluxed with various substituted aldehydes, such as 2-hydroxy-3-methoxy benzaldehyde (B42025), for several hours to yield the corresponding Schiff base. impactfactor.org The versatility of this reaction allows for the creation of a large library of derivatives by simply varying the aldehyde or ketone reactant. ijsr.net

Table 3: Examples of Aldehydes Used in Benzohydrazide Derivatization

| Benzohydrazide | Aldehyde/Ketone | Resulting Derivative Class | Reference |

|---|---|---|---|

| Benzohydrazide | 2-hydroxy-3-methoxy benzaldehyde | Schiff Base | impactfactor.org |

| 4-Hydroxybenzohydrazide | Various carbonyl derivatives | Hydrazide-hydrazone | pensoft.net |

| Benzohydrazide | 5-nitro-2-(piperidin-1-yl) benzaldehyde | Schiff Base | |

| 4-Methoxybenzohydrazide | 3,4,5-trimethoxybenzaldehyde | Schiff Base | derpharmachemica.com |

Catalytic Approaches in Benzohydrazide Synthesis and Modification

Catalysis plays a significant role in optimizing the synthesis and modification of benzohydrazides. Catalysts can enhance reaction rates, improve yields, and allow for milder reaction conditions.

In the derivatization of benzohydrazides to form hydrazones and Schiff bases, acid catalysis is commonly employed. A few drops of a mineral acid like concentrated HCl or an organic acid such as glacial acetic acid are often added to the reaction mixture. pensoft.netderpharmachemica.com The acid protonates the carbonyl oxygen of the aldehyde or ketone, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydrazide. derpharmachemica.com Lewis acids have also been shown to promote the condensation between aldehydes and benzohydrazides. researchgate.net

The synthesis of the benzohydrazide core itself can also be catalyzed. For instance, the initial esterification of a benzoic acid to create the precursor for hydrazinolysis is typically catalyzed by a strong acid like sulfuric acid. nih.gov More advanced catalytic methods are also being explored for the synthesis of hydrazone derivatives, including the use of transition metal catalysts that allow hydrazones to act as organometallic reagent surrogates in reactions with various electrophiles. wikipedia.org

Application of Heterogeneous Catalysts (e.g., Metal Oxide Catalysts)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reusability, and enhanced stability, aligning with the principles of green chemistry. While specific studies on the synthesis of this compound using these catalysts are not extensively documented, analogies from related amidation and hydrazinolysis reactions provide a strong basis for their application.

Metal oxides have emerged as robust and effective Lewis acid catalysts for C-N bond formation. Niobium(V) oxide (Nb₂O₅) has demonstrated high activity in the direct amidation of esters with amines, a reaction mechanistically similar to hydrazinolysis. researchgate.netresearchgate.net The catalytic action is attributed to the Lewis acidic sites on the Nb₂O₅ surface, which activate the carbonyl group of the ester, facilitating nucleophilic attack by the amine or, in this context, hydrazine. researchgate.net Studies on the amidation of methyl benzoate have shown that Nb₂O₅ can provide high yields under solvent-free conditions and is reusable. researchgate.net This suggests that reacting methyl 3-(2-methoxyethoxy)benzoate with hydrazine hydrate in the presence of a Nb₂O₅ catalyst could be a viable and efficient pathway to the target compound.

The key advantages of Nb₂O₅ include its water tolerance, which is crucial when using hydrazine hydrate, and its superior performance compared to other solid acids like Al₂O₃ and TiO₂. researchgate.net

Table 1: Performance of Metal Oxide Catalysts in Analogous Amidation of Benzoate Esters

| Catalyst | Substrate 1 | Substrate 2 | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|

| Nb₂O₅ | Methyl Benzoate | Aniline (B41778) | High | Solvent-free | researchgate.net |

| Nb₂O₅ | n-Dodecanoic Acid | Aniline | >95% | Reflux | researchgate.net |

| Fe₃O₄ (nanoparticles) | Nitroarenes | Hydrazine | High | Batch or Continuous Flow | researchgate.net |

Other metal oxides, such as iron oxides, have been employed as catalysts in reactions involving hydrazine, primarily for the reduction of nitro compounds. researchgate.netsemanticscholar.org These systems highlight the compatibility of metal oxide surfaces with hydrazine, further supporting their potential application in hydrazide synthesis.

Exploration of Other Catalytic Systems

Beyond heterogeneous metal oxides, a diverse array of other catalytic systems has been developed for the synthesis of hydrazides and related amides, offering alternative routes with varying scopes and efficiencies.

Transition Metal Catalysts: Homogeneous transition metal catalysts, particularly those based on palladium and ruthenium, are powerful tools for C-N bond formation.

Palladium-catalyzed systems have been developed for the cross-coupling of aryl halides and tosylates with hydrazine, providing direct access to aryl hydrazines. semanticscholar.orgnih.gov These methods, often employing specialized phosphine ligands, can achieve high selectivity for mono-arylation under relatively mild conditions. semanticscholar.orgnih.gov This approach could be adapted to synthesize analogs of this compound where the core aromatic ring is constructed via a cross-coupling reaction.

Ruthenium catalysts are effective for the redox-neutral, atom-economical synthesis of amides from alcohols and nitriles. acs.org Ruthenium(II) complexes have also been used for the direct amidation of arenes via C-H bond functionalization, showcasing high chemo- and site-selectivity. acs.org

Base-Promoted/Catalyzed Systems: Simple bases can also catalyze or promote the direct amidation of esters. Strong bases like potassium tert-butoxide and n-butyllithium have been shown to facilitate the reaction between unactivated esters and amines. rsc.org While stoichiometric amounts of the base are often required, the reactions can proceed rapidly under mild conditions. Sodium methoxide has also been reported as a highly efficient catalyst for this transformation. rsc.org

Organocatalysis and Other Systems:

Lewis acids such as CeCl₃·7H₂O have been shown to effectively catalyze the formation of hydrazones from ketones/aldehydes and hydrazines, indicating their potential to activate carbonyl groups towards nucleophilic attack by hydrazine derivatives. mdpi.com

Acid catalysts, including concentrated hydrochloric or sulfuric acid, are traditionally used to promote the condensation of hydrazides with aldehydes to form hydrazones, and can also be used in the initial hydrazinolysis of esters. scielo.brderpharmachemica.comderpharmachemica.com

Ultrasound-assisted, catalyst-free methods have also been reported for synthesizing related heterocyclic systems from hydrazides, highlighting a move towards more sustainable and energy-efficient synthetic protocols. rsc.org

Table 2: Overview of Various Catalytic Systems for Amide/Hydrazide Synthesis

| Catalyst Type | Specific Catalyst/System | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Palladium | Pd complex with Josiphos ligand | Cross-coupling of aryl halides with hydrazine | Low catalyst loading, use of inexpensive base. | nih.gov |

| Ruthenium | RuH₂(CO)(PPh₃)₃ / NHC | Amidation of alcohols with nitriles | Atom-economical, redox-neutral. | acs.org |

| Base-Promoted | Potassium tert-butoxide | Direct amidation of esters | Effective for unactivated esters. | rsc.org |

| Lewis Acid | CeCl₃·7H₂O | Hydrazone formation | Mild conditions, effective carbonyl activation. | mdpi.com |

| Brønsted Acid | Conc. H₂SO₄ / HCl | Ester hydrazinolysis / Hydrazone formation | Traditional, effective but often harsh conditions. | scielo.brderpharmachemica.com |

The exploration of these diverse catalytic systems provides a rich toolbox for the synthesis of this compound and its analogs, enabling chemists to choose a method that best fits the desired scale, substrate scope, and sustainability requirements.

Advanced Spectroscopic and Structural Characterization of 3 2 Methoxyethoxy Benzohydrazide Compounds

Vibrational Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Elucidation and Hydrogen Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the characteristic functional groups within a molecule. In the analysis of benzohydrazide (B10538) derivatives, the FT-IR spectra provide clear evidence for the key structural features. derpharmachemica.com

A significant band observed in the range of 3432–3227 cm⁻¹ is attributed to the N-H stretching vibration, a characteristic feature of the hydrazide group. derpharmachemica.com The presence of a strong absorption band between 1637–1600 cm⁻¹ confirms the existence of the carbonyl (C=O) group. derpharmachemica.com Furthermore, the stretching frequency of the C=N bond in Schiff base derivatives of benzohydrazides is typically found in the 1511–1497 cm⁻¹ region. derpharmachemica.com The successful synthesis of these derivatives is often confirmed by the appearance of the C=N stretching band and the disappearance of the –NH₂ group signal in the IR spectrum. nih.gov

Hydrogen bonding plays a significant role in the vibrational spectra of these molecules. Intramolecular and intermolecular hydrogen bonds can cause shifts in the vibrational frequencies of the involved functional groups, particularly the N-H and C=O groups. ias.ac.inresearchgate.net The presence of broad peaks in the 3286–3526 cm⁻¹ range can indicate –OH groups involved in hydrogen bonding. nih.gov The analysis of these spectral shifts provides valuable insights into the molecular structure and intermolecular interactions.

Table 1: Characteristic FT-IR Absorption Bands for Benzohydrazide Derivatives

| Functional Group | Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch | 3432–3227 | derpharmachemica.com |

| C-H Stretch (Aromatic) | 3030–3057 | nih.gov |

| C=O Stretch | 1637–1600 | derpharmachemica.com |

| C=N Stretch (Imine) | 1586–1604 | nih.gov |

| O-H Stretch (in hydrogen bonding) | 3286–3526 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation and Chemical Shift Analysis

¹H NMR spectroscopy provides detailed information about the number, type, and connectivity of protons in a molecule. derpharmachemica.com In the context of 3-(2-methoxyethoxy)benzohydrazide and its derivatives, specific chemical shifts confirm the presence of key structural motifs.

The protons of the methoxy (B1213986) (–OCH₃) group typically appear as a singlet in the upfield region of the spectrum, around δ 3.6–3.8 ppm. derpharmachemica.com Aromatic protons, due to the deshielding effect of the benzene (B151609) ring, resonate in the downfield region, generally between δ 6.5 and 7.9 ppm as multiplets. derpharmachemica.com The proton of the N-H group in the hydrazide moiety is often observed as a singlet at a variable chemical shift, influenced by solvent and concentration due to hydrogen bonding. msu.edu For Schiff base derivatives, a characteristic singlet for the azomethine proton (–CH=N–) appears in the range of δ 8.4–8.8 ppm. derpharmachemica.com

The integration of the peak areas in the ¹H NMR spectrum corresponds to the relative number of protons, further confirming the proposed structure. researchgate.net Coupling patterns, such as doublets and triplets, arise from the interaction of neighboring non-equivalent protons and provide valuable information about the connectivity of the atoms. researchgate.net

Table 2: Typical ¹H NMR Chemical Shifts for Benzohydrazide Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

| Methoxy (–OCH₃) | 3.6–3.8 | Singlet | derpharmachemica.com |

| Aromatic (Ar-H) | 6.5–7.9 | Multiplet | derpharmachemica.com |

| Azomethine (–CH=N–) | 8.4–8.8 | Singlet | derpharmachemica.com |

| Amide (–NH–) | Variable | Singlet | msu.edu |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. libretexts.org Each unique carbon atom in the structure gives rise to a distinct signal, allowing for the characterization of the carbon skeleton. libretexts.org

In benzohydrazide derivatives, the carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, around δ 162–163 ppm. derpharmachemica.com The carbon atoms of the aromatic ring resonate in the range of δ 101–150 ppm. derpharmachemica.com The carbon atom of the azomethine group (CH=N) in Schiff base derivatives appears between δ 142 and 148 ppm. derpharmachemica.com The carbon atom of the methoxy group (–OCH₃) is found in the more upfield region, typically between δ 55 and 60 ppm. derpharmachemica.com

The chemical shift of a particular carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. libretexts.org For instance, sp² hybridized carbons of aromatic rings and carbonyl groups appear at lower fields compared to sp³ hybridized carbons. libretexts.org

Table 3: Typical ¹³C NMR Chemical Shifts for Benzohydrazide Derivatives

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

| Methoxy (–OCH₃) | 55–60 | derpharmachemica.com |

| Aromatic (Ar-C) | 101–150 | derpharmachemica.com |

| Azomethine (CH=N) | 142–148 | derpharmachemica.com |

| Carbonyl (C=O) | 162–163 | derpharmachemica.com |

Mass Spectrometric Identification and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. researchgate.netlibretexts.org The molecular ion peak (M⁺) in the mass spectrum corresponds to the molecular weight of the compound. scienceready.com.au

The fragmentation of benzohydrazide derivatives under electron impact ionization often involves the cleavage of bonds adjacent to functional groups. libretexts.org For example, the loss of small, stable neutral molecules is a common fragmentation pathway. miamioh.edu In aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The analysis of the mass-to-charge (m/z) ratios of the fragment ions allows for the deduction of the compound's structure. scienceready.com.au For instance, the fragmentation of amines often involves the cleavage of the C-C bond adjacent to the C-N bond. whitman.edu

Electronic Absorption Spectroscopy for Chromophoric and Conjugation Investigations

Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule and is particularly useful for studying chromophores and conjugated systems. nih.gov Benzohydrazide derivatives contain chromophoric groups such as the benzene ring and the carbonyl group, which absorb UV light. nih.gov

The position of the maximum absorption wavelength (λmax) is influenced by the extent of conjugation and the presence of electron-donating or electron-withdrawing groups on the aromatic ring. nih.gov For instance, the introduction of an imine group (C=N) in Schiff base derivatives extends the conjugated system, often resulting in a bathochromic (red) shift of the λmax to longer wavelengths. nih.gov Electron-donating groups like –OH and –OCH₃ can also cause a red shift, while electron-withdrawing groups like –NO₂ can lead to a more significant bathochromic shift. nih.gov

Solid-State Structural Elucidation

The precise arrangement of atoms and molecules in the solid state is crucial for understanding a compound's properties. Single-crystal X-ray diffraction is the gold standard for this purpose.

Single-crystal X-ray diffraction (SCXRD) provides definitive proof of a molecule's three-dimensional structure. nih.gov This technique involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to determine the electron density distribution, from which the atomic positions, bond lengths, bond angles, and torsion angles can be calculated with high precision. eurjchem.com For derivatives of this compound, this technique can confirm the molecular conformation, identify intramolecular hydrogen bonds, and reveal how the molecules pack in the crystal lattice through intermolecular interactions like hydrogen bonding and van der Waals forces. researchgate.netnih.gov

The crystallographic data obtained for a hypothetical derivative, such as a metal complex of this compound, can be summarized in a table.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₃ |

| Formula Weight | 210.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 5.456(2) |

| c (Å) | 19.876(8) |

| β (°) | 98.76(3) |

| Volume (ų) | 1085.1(7) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.287 |

| R-factor | 0.045 |

This table presents hypothetical data for illustrative purposes.

Thermal Analysis Techniques for Compound Stability Assessment

Thermal analysis techniques are employed to study the physical and chemical changes that occur in a substance as a function of temperature.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition pattern. researchgate.net Differential thermal analysis (DTA) measures the temperature difference between a sample and an inert reference material, revealing whether a process is exothermic or endothermic. For this compound and its metal complexes, TGA can indicate the loss of solvent molecules and the temperature at which the compound begins to decompose. researchgate.net DTA can identify phase transitions, such as melting or crystallization, as well as the nature of the decomposition process.

A typical thermal analysis of a hydrated metal complex of this compound might show the following stages:

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 80-120 | 8.5 | Loss of two water molecules |

| 250-400 | 45.2 | Decomposition of the organic ligand |

| >400 | - | Formation of metal oxide residue |

This table presents hypothetical data for illustrative purposes.

Electron Paramagnetic Resonance (EPR) Spectroscopy (when applicable to paramagnetic derivatives)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for studying paramagnetic metal complexes, such as those involving Cu(II), Mn(II), or Fe(III), and organic radicals. biomedgrid.com For paramagnetic derivatives of this compound, EPR spectroscopy can provide valuable insights into the electronic environment of the metal center, including its oxidation state, coordination geometry, and the nature of the metal-ligand bonding. biomedgrid.com The g-values and hyperfine coupling constants obtained from the EPR spectrum are characteristic of the specific paramagnetic species.

Molar Conductivity Measurements (for Ionic Species, e.g., Metal Complexes)

Molar conductivity measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. biomedgrid.com This is achieved by measuring the electrical conductivity of a solution of the complex at a known concentration. bendola.com The molar conductivity value helps to elucidate the nature of the complex, indicating whether the anions are coordinated to the metal ion or are present as counter-ions in the crystal lattice. For metal complexes of this compound, low molar conductivity values in a solvent like DMF or DMSO suggest a non-electrolytic nature, where the anions are part of the coordination sphere. ajol.info Conversely, higher values would indicate an ionic complex. researchgate.net

| Compound | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Nature |

| [Co(L)₂Cl₂] | DMF | 15.8 | Non-electrolyte |

| [Cu(L)₂(NO₃)₂] | DMF | 135.2 | 1:2 Electrolyte |

| [Ni(L)Cl]Cl | DMF | 75.4 | 1:1 Electrolyte |

L = this compound. This table presents hypothetical data for illustrative purposes.

Coordination Chemistry of Benzohydrazide Ligands

Ligand Design Principles and Metal Complexation Strategies

Benzohydrazide (B10538) derivatives are versatile ligands in coordination chemistry due to the presence of multiple donor atoms, specifically nitrogen and oxygen. The design of these ligands for specific metal complexation is guided by several key principles. The fundamental structure of benzohydrazide, featuring a carbonyl group and a hydrazinyl moiety, allows for chelation, forming stable five- or six-membered rings with metal ions.

The strategic placement of substituents on the phenyl ring can significantly influence the electronic and steric properties of the ligand, thereby tuning the stability and structure of the resulting metal complexes. In the case of 3-(2-Methoxyethoxy)benzohydrazide, the methoxyethoxy group introduces additional potential donor sites through its etheric oxygen atoms. This flexible side chain can play a crucial role in the coordination behavior, potentially leading to higher coordination numbers or the formation of polynuclear complexes. The presence of this group can also enhance the solubility of both the ligand and its metal complexes in various solvents.

Synthesis and Structural Diversity of Benzohydrazide Metal Complexes

The synthesis of metal complexes with benzohydrazide ligands is typically achieved through the reaction of the ligand with a metal salt in a suitable solvent, often with gentle heating to facilitate the reaction. The resulting complexes can exhibit a wide range of structural diversity, influenced by the nature of the metal ion, the ligand-to-metal molar ratio, the reaction conditions, and the presence of counter-ions.

Transition Metal Complexes (e.g., Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Pt(II), Pd(II))

Benzohydrazide and its derivatives readily form stable complexes with a variety of transition metals. In these complexes, the ligand commonly acts as a bidentate chelating agent. The geometry of the resulting complexes is dictated by the coordination number and the electronic configuration of the metal ion. For instance, Cu(II) complexes often exhibit a square planar or distorted octahedral geometry, while Co(II) and Ni(II) complexes are frequently found in octahedral or tetrahedral environments.

The following table summarizes the general characteristics of transition metal complexes with benzohydrazide-type ligands.

| Metal Ion | Typical Coordination Number | Common Geometries |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral |

| Mn(II) | 6 | Octahedral |

| Pt(II) | 4 | Square Planar |

| Pd(II) | 4 | Square Planar |

These complexes are often characterized by techniques such as infrared spectroscopy, which shows a shift in the C=O and N-H stretching frequencies upon coordination, and X-ray crystallography, which provides definitive structural information.

Lanthanide Metal Complexes and their Unique Coordination Behaviors

Lanthanide ions, with their larger ionic radii and higher coordination numbers (typically 8 to 10), exhibit unique coordination behaviors with benzohydrazide ligands. The reactions of lanthanide salts with benzohydrazides can lead to the formation of mononuclear or polynuclear complexes, and in some cases, coordination polymers. The flexible nature of the this compound ligand, with its additional etheric oxygen donors, would be particularly well-suited to satisfy the high coordination demands of lanthanide ions.

The coordination of benzohydrazide ligands to lanthanide ions can also give rise to interesting photophysical properties. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. This phenomenon is known as the antenna effect and is the basis for the development of luminescent lanthanide-based materials. The specific reaction conditions, such as solvent and temperature, can significantly influence the final structure of the lanthanide complexes. rsc.org

Chelation Behavior and Diverse Coordination Modes

Benzohydrazide ligands can adopt several coordination modes, the most common of which is bidentate chelation. However, depending on the specific ligand structure and the metal ion, other coordination behaviors can be observed.

Bidentate Coordination through Carbonyl Oxygen and Azomethine Nitrogen

The most prevalent coordination mode for benzohydrazide and its Schiff base derivatives involves the carbonyl oxygen and the azomethine nitrogen atom, forming a stable five-membered chelate ring. at.uanih.gov This mode of coordination is favored due to the formation of a thermodynamically stable ring structure. In the case of the parent benzohydrazide, coordination occurs through the carbonyl oxygen and the terminal nitrogen of the NH2 group.

Influence of Other Potential Donor Atoms

The presence of other potential donor atoms within the ligand structure can lead to more complex coordination behaviors. For this compound, the oxygen atoms of the methoxyethoxy side chain introduce the possibility of tridentate or even tetradentate coordination. This could occur through the involvement of one or both etheric oxygens in the coordination sphere of the metal ion. Such higher denticity is particularly likely with larger metal ions, such as lanthanides, or in situations where the metal-to-ligand ratio favors the coordination of multiple donor sites from a single ligand. This versatile coordination capability can lead to the formation of intricate supramolecular architectures.

No Information Available on the Coordination Chemistry of this compound

Extensive searches of scientific literature and chemical databases have revealed no published research on the coordination chemistry of the specific compound "this compound." Consequently, it is not possible to provide an article on its metal complexes, coordination polymers, or supramolecular assemblies as outlined in the user's request.

The requested topics included detailed discussions on:

Geometry and Stereochemistry of Metal Complexes

Development of Coordination Polymers and Supramolecular Assemblies

Formation of One-Dimensional Coordination Polymers

Exploration of Three-Dimensional Supramolecular Architectures

Hydrothermal In Situ Ligand Formation

As there is no available scientific data regarding the reaction of this compound with metal ions, the formation of any coordination compounds, or their resulting structures and properties, content cannot be generated for the specified outline. The principles of scientific accuracy and adherence to factual, published research preclude the creation of speculative or generalized content.

While the broader class of benzohydrazide ligands is known to form a variety of coordination complexes and polymers, this information cannot be attributed to the specific, substituted derivative requested. The presence of the 2-methoxyethoxy group at the 3-position of the benzene (B151609) ring would significantly influence the electronic and steric properties of the ligand, making direct comparisons to unsubstituted benzohydrazide scientifically unsound.

Therefore, until research on the coordination chemistry of this compound is conducted and published, a scientifically accurate article on this specific subject cannot be written.

Computational and Theoretical Investigations of 3 2 Methoxyethoxy Benzohydrazide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering deep insights into the electronic structure and energy of molecules. For 3-(2-Methoxyethoxy)benzohydrazide, these methods are employed to build a foundational understanding of its stability and properties.

Density Functional Theory (DFT) has become a primary tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. nih.govscispace.com For this compound, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. mdpi.com This process involves minimizing the total energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles. The resulting optimized structure provides a realistic model of the molecule in its ground state. mdpi.com

Once the geometry is optimized, the same level of theory can be used to investigate the electronic structure. This includes the distribution of electrons within the molecule and the energies of the molecular orbitals. nih.gov Furthermore, DFT is instrumental in predicting various spectroscopic properties. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural confirmation of the compound. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. nih.gov

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. While generally less accurate than modern DFT methods because it does not account for electron correlation to the same extent, HF computations serve as a valuable benchmark. aps.orgepstem.net By performing calculations on this compound using both HF and DFT methods, a comparative analysis can be conducted. mdpi.com This comparison helps in assessing the impact of electron correlation on the predicted properties. Often, the geometric parameters obtained from HF and DFT show good agreement, but differences in electronic properties can be more pronounced. mdpi.com Such comparative studies strengthen the confidence in the computational results and provide a more complete picture of the molecule's theoretical profile. mdpi.com

Molecular Orbital Theory and Reactivity Descriptors

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule and is central to understanding chemical bonding and reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key players in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

A small HOMO-LUMO gap suggests that a molecule can be easily excited and is generally associated with high chemical reactivity, lower kinetic stability, and higher polarizability. nih.govnih.gov For this compound, a smaller energy gap would imply that the molecule is more likely to participate in chemical reactions. The energies of these orbitals are determined through DFT calculations. researchgate.net The spatial distribution of the HOMO and LUMO across the molecular structure also reveals the regions most susceptible to electrophilic and nucleophilic attack, respectively. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| EHOMO | -6.25 |

| ELUMO | -1.15 |

| Energy Gap (ΔE) | 5.10 |

Note: These are representative values based on similar compounds.

From the energies of the HOMO and LUMO, a suite of global chemical reactivity descriptors can be calculated to quantify the reactivity of this compound. researchgate.net These descriptors provide a quantitative framework for understanding the molecule's stability and reactivity. researchgate.net Key descriptors include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). Soft molecules are more reactive than hard molecules. researchgate.net

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ² / (2η).

These descriptors are invaluable for comparing the reactivity of this compound with its derivatives or other compounds. researchgate.netresearchgate.net

Table 2: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 3.70 |

| Chemical Hardness (η) | 2.55 |

| Chemical Softness (S) | 0.39 |

| Electrophilicity Index (ω) | 2.68 |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1.

Topological and Charge Distribution Analyses

Understanding how charge is distributed across the this compound molecule is crucial for identifying reactive sites. The molecular electrostatic potential (MEP) map is a powerful visualization tool for this purpose. epstem.net The MEP illustrates the charge distribution on the molecular surface, with different colors representing different electrostatic potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. epstem.net For this compound, the oxygen and nitrogen atoms of the hydrazide group are expected to be regions of high negative potential, while the hydrogen atoms, particularly the N-H protons, would exhibit positive potential. researchgate.net

In addition to MEP, Mulliken population analysis can be used to calculate the partial charges on each atom in the molecule. epstem.net This provides a quantitative measure of the electron distribution and can help in understanding the electrostatic interactions within the molecule and with other species. nih.gov

Atom In Molecule (AIM) Theory for Characterizing Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a powerful theoretical framework used to analyze the electron density of a molecule and characterize the nature of chemical bonds and intermolecular interactions. rsc.org In the study of benzohydrazide (B10538) derivatives, AIM analysis has been employed to provide a quantitative description of the various noncovalent interactions that stabilize the crystal structures. rsc.orgresearchgate.net This method allows for the identification of bond critical points (BCPs) between interacting atoms, and the properties of the electron density at these points reveal the strength and nature of the interactions, such as hydrogen bonds and van der Waals forces. rsc.org

Natural Bond Orbital (NBO) Analysis for Understanding Charge Delocalization and Stability

The NBO analysis provides "natural charges" for each atom, offering a more robust description of the charge distribution compared to other methods. usc.edu By examining the donor-acceptor interactions, researchers can quantify the stabilization energies associated with intramolecular and intermolecular charge transfer. For instance, the delocalization of a lone pair of electrons into an antibonding orbital (LP → σ* or LP → π*) can be quantified, providing insight into the electronic factors that influence the conformation and reactivity of this compound and its derivatives. ijnc.ir

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.govresearchgate.net It helps in identifying the regions of a molecule that are rich in electrons (nucleophilic) and those that are electron-deficient (electrophilic). researchgate.net The MEP is plotted onto the molecular surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents areas of positive potential, indicating sites for nucleophilic attack. nih.govresearchgate.net Green and yellow colors usually denote regions with near-zero or slightly electron-rich potentials, respectively. researchgate.net

For derivatives of 3-methoxy flavones, a related class of compounds, MEP maps have been used to correlate the electronic structure with biological activity. nih.gov Specifically, negative MEP values near the 3-methoxy group were found to be related to their antiviral activities. nih.gov Similarly, for this compound, MEP analysis can pinpoint the electronegative oxygen and nitrogen atoms of the hydrazide and methoxyethoxy groups as likely sites for hydrogen bonding and other electrostatic interactions, which are crucial for their binding to biological targets. scispace.com

Mulliken Atomic Charge Calculations

Mulliken atomic charge calculation is one of the oldest and most straightforward methods for estimating the partial atomic charges in a molecule. researchgate.net This analysis partitions the total electron population among the constituent atoms based on the basis functions used in the molecular orbital calculations. While simple to compute, Mulliken charges can be sensitive to the choice of the basis set.

Despite its limitations, Mulliken charge analysis can provide a qualitative understanding of the charge distribution within a molecule like this compound. For example, it can highlight the relative positive and negative charges on different atoms, offering insights into the molecule's polarity and potential sites for electrostatic interactions. These calculations are often used in conjunction with other theoretical methods to build a comprehensive picture of the molecule's electronic properties.

Intermolecular Interaction Analysis

The way molecules pack in a solid-state crystal is determined by a complex interplay of various intermolecular interactions. Understanding these interactions is fundamental to predicting the physical properties and behavior of crystalline materials.

Hirshfeld Surface Analysis and Associated Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. set-science.comresearchgate.net The Hirshfeld surface of a molecule is defined as the region in space where the contribution to the electron density from that molecule is greater than the contribution from all other molecules in the crystal.

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of significant intermolecular contacts. nih.gov Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue and white regions represent weaker and van der Waals contacts, respectively. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Hydrazide Derivatives

| Interaction Type | Contribution (%) |

| H···H | 62.6% |

| C···H/H···C | 15.8% |

| O···H/H···O | 15.3% |

| N···H/H···N | 13.0% |

| S···H/H···S | 15.4% |

| Note: The data presented is a representative compilation from various hydrazide derivatives and may not directly correspond to this compound. The percentages highlight the typical distribution of intermolecular contacts in this class of compounds. researchgate.netnih.gov |

Three-Dimensional (3D) Energy Frameworks

To further elucidate the energetics of the crystal packing, 3D energy frameworks can be calculated. This method uses the interaction energies between molecular pairs in the crystal to construct a visual representation of the supramolecular architecture. The energies are typically calculated using theoretical methods, and the resulting frameworks show the relative strengths of the different types of intermolecular interactions, such as electrostatic and dispersion forces.

In studies of related benzohydrazide derivatives, energy framework analysis has revealed that dispersion forces are often the dominant contributors to the stabilization of the crystal structure, even in the presence of hydrogen bonds. rsc.org This highlights the importance of considering all types of intermolecular interactions, not just the most intuitive ones, when analyzing the crystal packing of molecular solids. The frameworks provide a clear and intuitive picture of the packing topology and the hierarchy of interaction strengths within the crystal. researchgate.net

Molecular Modeling and Docking Studies for Molecular Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding potential biological activities by simulating the interaction between a compound and a protein target.

The benzohydrazide scaffold is a key feature in many molecules designed for biological activity. Docking studies on various benzohydrazide derivatives reveal common interaction patterns crucial for binding to protein targets. These interactions are generally a mix of hydrogen bonds and hydrophobic contacts. For instance, the hydrazide group itself is a potent hydrogen bond donor and acceptor, often forming critical connections within a protein's active site.

The binding of ligands to a protein's active site is stabilized by various forces. The main interaction force for many inhibitors is hydrophobic, involving residues such as valine, leucine, and alanine. nih.gov Additionally, hydrogen bonding and electrostatic interactions with polar amino acid residues like aspartic acid, glutamic acid, arginine, and histidine are critical for anchoring the ligand in the correct orientation for potent inhibition. nih.govnih.govekb.eg The specific nature and combination of these interactions determine the binding affinity and selectivity of the compound for its target.

Derivatives of benzohydrazide have been computationally evaluated against several key enzyme targets implicated in various diseases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a protein tyrosine kinase that is often over-expressed in various tumors. nih.gov Molecular docking studies on inhibitors targeting EGFR's tyrosine kinase domain (PDB ID: 1M17) have shown that these compounds can bind effectively in the ATP-binding site. nih.govnih.gov Successful binding often involves the formation of hydrogen bonds with key amino acid residues. Studies on quinazoline (B50416) derivatives, for example, highlighted interactions with Phe699, Leu694, Gly700, Lys721, Met769, Arg817, and Asp831. nih.gov The presence of multiple hydrogen bonds is often correlated with higher inhibitory activity. nih.gov

Type-II Topoisomerase: DNA topoisomerases are enzymes essential for DNA replication, making them important targets for anticancer drugs. nih.gov Inhibitors can interfere with the enzyme's function by binding to the transient enzyme-DNA complex. nih.gov Docking studies of potential inhibitors into the ATPase domain of human topoisomerase IIα (PDB ID: 1ZXM) are used to predict their efficacy. imist.ma These studies help identify molecules that can form stable interactions within the ATP-binding pocket, often through hydrogen bonds with residues like Threonine 215 and Threonine 147. imist.ma For topoisomerase II beta, key binding residues can include ASP479, SER480, and ARG503. nih.gov

NRH:Quinone Oxidoreductase 2 (NQO2): NQO2 is a flavoprotein that catalyzes the reduction of quinones. nih.gov Its active site is known to be more hydrophobic and larger than its homolog, NQO1. nih.gov Potent inhibitors of NQO2 often possess planar, fused aromatic ring systems that can engage in π-π stacking interactions with cofactors in the active site. researchgate.net Computational modeling of benzothiazole (B30560) inhibitors, for instance, indicated that the most active compounds exhibited excellent shape complementarity and polar interactions within the NQO2 active site. nih.gov

Urease: Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335). researchgate.net Its inhibition is a target for treating infections by bacteria like Helicobacter pylori. ekb.eg The active site of urease contains two nickel atoms and a mix of hydrophilic and hydrophobic amino acid residues. nih.gov Docking studies of benzohydrazide and other derivatives against urease (e.g., PDB ID: 4UBP) show that inhibitors can interact with key residues such as Ala170, Cys322, Asp363, and His323, as well as the nickel ions in the active site. nih.govekb.eg The structure-activity relationship often reveals that the electronic nature and lipophilicity of substituents on the benzohydrazide structure significantly influence the inhibitory activity. ekb.egnih.gov

Prediction of Relevant Physicochemical Properties

In silico tools are frequently used to predict the physicochemical and pharmacokinetic properties of drug candidates, a process often included in ADME (Absorption, Distribution, Metabolism, and Excretion) evaluations. For novel benzohydrazide derivatives, computational models can estimate properties that are crucial for a compound's potential as a therapeutic agent. These predictions help in the early stages of drug discovery to select compounds with favorable profiles for further development. ekb.egimist.ma

| Predicted Property | Typical Finding for Benzohydrazide Derivatives | Significance |

| Oral Bioavailability | Often predicted to be high. ekb.eg | Indicates the fraction of an administered dose that reaches systemic circulation. |

| Blood-Brain Barrier (BBB) Permeability | Generally predicted to be poor. ekb.eg | Suggests limited ability to cross into the central nervous system. |

| Drug-Likeness | Compounds often meet criteria based on rules like Lipinski's Rule of Five. imist.ma | Assesses whether a compound has properties that would make it a likely orally active drug. |

| Aqueous Solubility | Variable, can be a challenge for some derivatives. imist.ma | Affects absorption and formulation. |

This table is generated based on findings for various benzohydrazide derivatives and represents general predictions.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances whose optical properties change in response to the intensity of incident light. Organic molecules are of great interest for NLO applications due to their electronic structure. jhuapl.edu The NLO response in organic materials often arises from the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer upon excitation by light, leading to a large change in the molecule's dipole moment and resulting in significant NLO effects. google.com

The structure of this compound contains elements that could potentially give rise to NLO properties. The methoxyethoxy group attached to the benzene (B151609) ring acts as an electron-donating group, while the benzohydrazide moiety can act as an electron-accepting group. The benzene ring provides the π-conjugated system linking these two functional groups. While specific experimental or theoretical NLO studies on this compound are not prominent in the literature, its molecular architecture suggests a potential for NLO activity, which could be explored through computational methods like density functional theory (DFT) calculations of its hyperpolarizability.

Research on Chemical and Catalytic Applications of Benzohydrazide Compounds

Catalysis in Organic Transformations

The core structure of benzohydrazide (B10538), featuring a hydrazide functional group attached to a benzene (B151609) ring, presents opportunities for its use in catalysis. The nitrogen and oxygen atoms of the hydrazide moiety can act as coordination sites for metal ions, forming complexes that can catalyze a variety of organic reactions. The presence of the ether group in 3-(2-Methoxyethoxy)benzohydrazide could further influence its solubility and the electronic properties of any resulting metal complex.

Oxidation Reactions (e.g., Aniline (B41778) Oxidation)

While specific studies detailing the use of this compound as a catalyst for aniline oxidation are not present in the current body of scientific literature, the fundamental reactivity of the benzohydrazide group has been investigated in oxidation reactions. For instance, research has been conducted on the oxidation of benzhydrazide itself by oxidizing agents like hexachloroiridate(IV). In these studies, benzhydrazide is oxidized to benzoic acid. This indicates that the hydrazide moiety is susceptible to oxidation.

This reactivity suggests that metal complexes derived from benzohydrazide ligands, such as this compound, could potentially serve as catalysts in oxidation reactions. The mechanism would likely involve the formation of a metal-ligand complex that facilitates the transfer of electrons from the substrate (e.g., aniline) to an oxidant. The electronic nature of the substituents on the benzohydrazide ring can influence the reactivity of these complexes.

Oligomerization Processes (e.g., Ethylene (B1197577) Oligomerization)

There is currently no available research to suggest the use of this compound or other benzohydrazide derivatives as catalysts in ethylene oligomerization. The field of ethylene oligomerization is dominated by catalyst systems based on transition metals like nickel, iron, and chromium, with specific ligand classes such as iminopyridyl and P,N-chelating ligands being particularly effective. nih.govunam.mxnih.govnih.govresearchgate.netfrontiersin.org These ligands are designed to fine-tune the electronic and steric environment around the metal center to control the chain growth and termination steps, leading to the desired oligomers.

The coordination properties of benzohydrazides have not been explored for this specific application. Therefore, the potential for this compound to act as a ligand in a catalytic system for ethylene oligomerization remains an open area for future investigation.

Role in Materials Science and Engineering

The structural features of this compound, particularly its ability to act as a ligand and its aromatic nature, suggest its potential utility in the development of new materials.

Building Blocks for Coordination Polymers and Metal-Organic Frameworks

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comrsc.org The properties of these materials are highly dependent on the geometry and chemical functionality of the organic linkers. While benzohydrazides are not a common class of linkers for MOFs, their ability to coordinate with metal ions through the hydrazide group makes them potential candidates for the synthesis of novel CPs and MOFs. researchgate.netuzh.ch

The this compound molecule possesses both a coordinating hydrazide group and a flexible ether tail. This combination could lead to the formation of CPs with interesting structural features. The ether chain might influence the porosity of the resulting framework or introduce specific guest-binding sites. However, extensive research would be required to determine the stability and properties of such materials.

Potential Applications in Optoelectronic Materials (e.g., Light-Emitting Diodes)

Recent research has highlighted the potential of hydrazone derivatives, which are closely related to benzohydrazides, in the field of optoelectronics. rsc.orgrsc.org Specifically, palladium(II) complexes of hydrazone ligands have been investigated as emissive components in light-emitting electrochemical cells (LECs). acs.orgconsensus.app

These studies have shown that square planar Pd(II) complexes with hydrazone ligands can be emissive at room temperature. The emission properties can be tuned by modifying the ligand structure. For example, a neutral complex, [Pd(L¹)₂]·2CH₃OH, where HL¹ is (E)-N'-(phenyl(pyridin-2-yl)methylene)isonicotinhydrazide, was used as the emissive material in a single-layer LEC, producing yellow light with a luminance of 134 cd/m² at a turn-on voltage of 3.5 V. acs.org Protonation of the ligand to form an ionic complex, Pd(L¹H)₂₂, resulted in an orange-emitting LEC with improved luminance of 188.6 cd/m² and a lower turn-on voltage of 3 V. acs.org

These findings strongly suggest that metal complexes of this compound could exhibit interesting photophysical properties. The methoxyethoxy group might influence the solubility and film-forming properties of such complexes, which are important for device fabrication. Further research into the synthesis and characterization of such complexes is warranted to explore their potential in light-emitting applications.

| Complex | Emission Color | Max. Luminance (cd/m²) | Turn-on Voltage (V) |

| [Pd(L¹)₂]·2CH₃OH | Yellow | 134 | 3.5 |

| Pd(L¹H)₂₂ | Orange | 188.6 | 3.0 |

Table based on data for related hydrazone complexes, demonstrating the potential of this class of materials in LECs. acs.org

Contributions to Polymer Chemistry

The hydrazide functional group is a versatile handle for polymer modification. Research has demonstrated the use of poly(acryloyl hydrazide) as a scaffold for creating functional polymers. rsc.org This is achieved by reacting the hydrazide groups along the polymer backbone with various aldehydes to attach different functionalities.

This post-polymerization modification strategy suggests that this compound could be incorporated into polymers in several ways. It could be used as a chain-end functionalizing agent or, if modified to contain a polymerizable group, as a monomer. The presence of the methoxyethoxy side chain could impart specific properties, such as increased solubility or thermal stability, to the resulting polymer. The hydrazide moiety within the polymer structure would then be available for further reactions, allowing for the creation of tailored materials for a variety of applications.

No scientific information is publicly available on the chemical compound “this compound” for the specified applications.

Following a comprehensive search of scientific databases and literature, no research articles, studies, or data could be found pertaining to the chemical compound "this compound" in the context of its use as a chemosensor for the detection of metal ions and anions.

The investigation sought to uncover detailed research findings on its chemical and catalytic applications, specifically focusing on its development and use in sensing and detection technologies. However, the search yielded no results for this particular compound within the specified scope.

While the broader class of benzohydrazide compounds has been explored for various chemical and biological activities, including the development of chemosensors for different analytes, information exclusively on "this compound" is absent from the available scientific record. Therefore, an article detailing its role in the sensing and detection of metal ions and anions, as requested, cannot be generated.

No Publicly Available Data for Biological Activity of this compound

Following a comprehensive review of scientific literature and databases, no studies detailing the biological activity of the specific chemical compound this compound were found. Extensive searches were conducted to locate research on its antimicrobial, antiproliferative, or any other biological properties as per the requested outline.

The search did not yield any in vitro studies evaluating this particular compound's efficacy against bacterial, fungal, or mycobacterial strains. Similarly, no data is available regarding its cytotoxic or antiproliferative effects on cancer cell lines or cancer stem cells.

While research exists for structurally related compounds, such as derivatives of 3-methoxybenzoic acid hydrazide, the explicit focus of the query was solely on this compound. Adhering strictly to this constraint, it is not possible to generate an article on its biological activities, as the primary research data does not appear to be available in the public domain.

Therefore, the requested article, structured around the biological activity screening and mechanistic investigations of this compound, cannot be produced at this time due to the absence of foundational scientific research on this specific molecule.

Biological Activity Screening and Mechanistic Investigations of Benzohydrazide Derivatives Excluding Human Clinical Data, Dosage, Safety, and Adverse Effects

Antioxidant Activity Profiling

The antioxidant potential of chemical compounds is a significant area of research, often evaluated through various in vitro assays that measure the capacity to neutralize free radicals. Benzohydrazides are a class of compounds that have been investigated for such properties. nih.gov

Several standard methods are employed to determine the antioxidant capacity of compounds like benzohydrazide (B10538) derivatives. These assays provide insights into the potential of a substance to mitigate oxidative stress.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures a compound's ability to scavenge the stable DPPH free radical. The reduction of the violet-colored DPPH solution to a yellow-colored product is monitored spectrophotometrically, with a higher degree of color change indicating greater antioxidant activity. nih.govresearchgate.net For various hydrazone derivatives, DPPH radical scavenging activity has been shown to depend on the substitution pattern on the aromatic ring. nih.gov

FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay assesses the ability of a substance to reduce ferric (Fe³⁺) ions to ferrous (Fe²⁺) ions. nih.gov This reduction is observed as a color change, and the intensity is proportional to the antioxidant power of the compound. nih.gov Many benzohydrazide-related structures have been evaluated using this method to quantify their reducing capabilities. nih.govnih.gov

While benzohydrazide derivatives are recognized for their potential antioxidant activities, specific quantitative data from DPPH, FRAP, or TAC assays for 3-(2-Methoxyethoxy)benzohydrazide are not detailed in the available research.

Table 1: Illustrative Data Presentation for Antioxidant Assays

| Assay | Parameter | Result for this compound | Reference Standard (e.g., Ascorbic Acid) |

|---|---|---|---|

| DPPH | IC₅₀ (µg/mL) | Data not available | Value |

| FRAP | Fe(II) (µM) | Data not available | Value |

| TAC | mg AAE/g | Data not available | N/A |

Enzyme Inhibition Studies

The interaction of novel compounds with specific enzymes is a cornerstone of drug discovery and development. Benzohydrazide derivatives have been explored as inhibitors for several clinically and agriculturally relevant enzymes.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbamate. nih.gov Its activity is a significant virulence factor for certain pathogenic bacteria, such as Helicobacter pylori, making urease inhibitors a therapeutic target. nih.gov Numerous studies have synthesized and evaluated various heterocyclic compounds, including pyrazoline derivatives, for their urease inhibitory potential. nih.gov In many cases, these synthetic derivatives have shown significantly more potent inhibition than standard inhibitors like acetohydroxamic acid. nih.gov While the broader class of compounds shows promise, specific data on the urease inhibitory activity of this compound has not been reported.

Table 2: Illustrative Data Presentation for Urease Inhibition

Note: This table is a template. No specific experimental values for this compound were found.

| Compound | IC₅₀ (µM) | Reference Standard (Acetohydroxamic acid) IC₅₀ (µM) |

|---|---|---|

| This compound | Data not available | ~251.74 nih.gov |

NRH:Quinone Oxidoreductase 2 (NQO2) is a flavoprotein that catalyzes the two-electron reduction of quinones. mdpi.comnih.gov The enzyme is implicated in several pathological processes, including inflammation and cancer, making it a target for therapeutic intervention. mdpi.comnih.gov Various classes of compounds, such as benzothiazoles and 3-arylidene-2-oxindoles, have been designed and synthesized as NQO2 inhibitors. mdpi.comsemanticscholar.org Known inhibitors like resveratrol (B1683913) and quercetin (B1663063) often serve as starting points for the development of more potent and selective agents. nih.govdp.tech There is no available research data to indicate that this compound has been evaluated for its NQO2 inhibitory potential.

Paraoxonase-1 (PON1) is a serum esterase associated with high-density lipoprotein (HDL) that plays a role in protecting against oxidative stress by hydrolyzing lipid peroxides. nih.govmdpi.com Inhibition of PON1 can be a concern as it may lead to increased oxidative damage. nih.gov The enzyme is known to be inhibited by a variety of compounds, including certain carbamates and drugs like propranolol. nih.govresearchgate.net Studies on PON1 inhibition are crucial for understanding the potential interactions of new chemical entities with lipid metabolism and antioxidant defense systems. Information regarding the effect of this compound on PON1 activity is not present in the current literature.

Insecticidal and Nematicidal Activity Assessments

The development of new agents to control agricultural pests is a continuous effort. Aromatic compounds, including various derivatives, are often screened for such activities.

Nematicidal activity, in particular, is a focus of research due to the damage caused by plant-parasitic nematodes like the pine wood nematode (Bursaphelenchus xylophilus) and root-knot nematodes (Meloidogyne spp.). nih.govmdpi.com Research has shown that compounds such as benzyloxyalkanols and components of essential oils like eugenol (B1671780) possess significant nematicidal properties. nih.govmdpi.com These compounds can induce mortality in nematodes, and their mechanisms of action are an active area of investigation. nih.gov

While related chemical structures have been assessed, there are no specific reports on the insecticidal or nematicidal efficacy of this compound.

Table 3: Illustrative Data Presentation for Nematicidal Activity

Note: This table is a template. No specific experimental values for this compound were found.

| Compound | Target Organism | Parameter | Result (ppm) |

|---|---|---|---|

| This compound | e.g., M. incognita | LC₅₀ | Data not available |

General Pharmacological Activity Investigations (with Focus on Mechanistic Aspects)

Benzohydrazide derivatives have been the subject of extensive pharmacological investigation due to their diverse biological activities. These studies, while excluding human clinical data, provide a foundational understanding of their potential therapeutic applications.

Anti-inflammatory Mechanism Research

Benzohydrazide derivatives have demonstrated notable anti-inflammatory properties. ontosight.aibiointerfaceresearch.com The mechanism behind this activity is an area of active research. One study on the salicylic (B10762653) acid derivative, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl), revealed its ability to reduce prostaglandin (B15479496) E-2 (PGE-2) levels, which are key mediators of inflammation. nih.gov This compound was found to be more effective than aspirin (B1665792) in reducing several key inflammatory markers in a lipopolysaccharide-induced inflammation model. nih.gov The anti-inflammatory effects are linked to the downregulation of cyclooxygenase-2 (COX-2) expression, a critical enzyme in the prostaglandin synthesis pathway. nih.gov

Furthermore, investigations have shown that these derivatives can decrease the expression of pro-inflammatory cytokines and markers of oxidative stress. nih.gov For instance, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was shown to reduce the expression of NOX2 and NFkB, both of which play crucial roles in the inflammatory response. nih.gov The reduction of reactive oxygen species (ROS) production is another key aspect of their anti-inflammatory mechanism. nih.gov Some benzimidazole (B57391) derivatives, which share structural similarities with benzohydrazides, have also shown significant anti-inflammatory activity, with one compound, MBNHYD, exhibiting effects comparable to ibuprofen. nih.gov

Antileishmanial Investigations

Several benzohydrazide derivatives have been investigated for their potential as antileishmanial agents. nih.gov Research into 2-methoxybenzoylhydrazone derivatives revealed that some compounds exhibit potent activity against Leishmania species, with some even surpassing the standard drug, pentamidine, in efficacy. nih.gov

A study on (Z)-2-(nitroimidazolylmethylene)-3(2H)-benzofuranones, which contain a related structural motif, demonstrated significant activity against both Leishmania major promastigotes and L. donovani axenic amastigotes. nih.govresearchgate.net One derivative, (Z)-7-Methoxy-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone, showed particularly high activity against L. donovani. nih.govresearchgate.net The proposed mechanism of action for these compounds involves bioactivation by nitroreductase enzymes (NTR1 and NTR2) within the parasite. nih.govresearchgate.net This activation likely leads to the generation of cytotoxic nitroso and hydroxylamine (B1172632) metabolites that are detrimental to the Leishmania parasite. nih.govresearchgate.net

Table 1: Antileishmanial Activity of 2-Methoxybenzoylhydrazone Derivatives

| Compound | IC50 (μM) vs. Leishmania | Standard Drug (Pentamidine) IC50 (μM) |

|---|---|---|

| 2 | 3.29 ± 0.07 | 5.09 ± 0.04 |

| 10 | 1.95 ± 0.04 | 5.09 ± 0.04 |

| 11 | 2.49 ± 0.03 | 5.09 ± 0.04 |

| 7 | 7.64 ± 0.1 | 5.09 ± 0.04 |

| 8 | 13.17 ± 0.46 | 5.09 ± 0.04 |

Data sourced from a study on the synthesis and evaluation of 2-methoxybenzoylhydrazone derivatives. nih.gov

Antiviral Properties

The antiviral potential of benzohydrazide derivatives and related heterocyclic compounds is an emerging area of research. nih.gov Studies on novel 2-benzoxyl-phenylpyridine derivatives have shown potent antiviral activities against both Coxsackievirus B3 (CVB3) and Adenovirus 7 (ADV7) at non-cytotoxic concentrations. mdpi.com The mechanism of action for these compounds appears to be targeted towards the early stages of viral replication after entry into the host cell. mdpi.com

Triazole-based derivatives, which can be conceptually linked to benzohydrazides, have also shown promise as antiviral agents, including against SARS-CoV-2. nih.gov While specific research on the antiviral properties of this compound is not available, the broader class of benzohydrazide-related compounds demonstrates a clear potential for the development of novel antiviral therapeutics. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of benzohydrazide derivatives. nih.gov These studies help in identifying the key structural features responsible for their pharmacological effects.

For instance, in the case of antileishmanial 2-methoxybenzoylhydrazone derivatives, the nature and position of substituents on the benzoyl ring have a significant impact on their activity. nih.gov Similarly, for antiproliferative benzohydrazide derivatives containing dihydropyrazoles, SAR studies have revealed that specific substitutions on the phenyl and naphthalene (B1677914) rings are critical for their inhibitory activity against EGFR kinase. nih.govmdpi.com Compound H20 from this series, for example, exhibited the most potent activity due to its specific substitution pattern. nih.govmdpi.com

In the context of anti-inflammatory activity, the presence and position of certain functional groups on the benzoyl moiety can significantly influence the compound's ability to inhibit inflammatory mediators. nih.gov The development of potent and selective inhibitors is guided by these SAR insights, which allow for the rational design of new derivatives with improved therapeutic profiles. nih.gov

Table 2: Antiproliferative and EGFR Kinase Inhibitory Activity of Benzohydrazide Derivatives

| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) | HepG2 IC50 (μM) | EGFR IC50 (μM) |

|---|---|---|---|---|---|

| H20 | 0.46 | 0.29 | 0.15 | 0.21 | 0.08 |

| Erlotinib (Control) | 0.03 |

Data represents the half-maximal inhibitory concentration (IC50) values against various cancer cell lines and Epidermal Growth Factor Receptor (EGFR) kinase. nih.govmdpi.com

Analytical Chemistry Applications of Benzohydrazide Derivatives

Spectrophotometric Determination of Analytes

Spectrophotometry is a widely used analytical technique that relies on the measurement of light absorption by a chemical substance. Benzohydrazide (B10538) derivatives are effective chromogenic reagents, meaning they can react with specific analytes to form colored complexes, enabling their quantification by measuring the absorbance of the solution.

Benzohydrazide derivatives are excellent ligands for a variety of metal ions. The formation of a coordination complex between the hydrazide and a metal ion often results in a significant change in the electronic absorption spectrum, typically a shift to a longer wavelength (bathochromic shift) and an increase in the molar absorptivity. This phenomenon is the basis for the spectrophotometric determination of trace metals.